- Preparation of riluzole prodrugs and methods of their use in treating various diseases including neurological diseases and cancer, United States, , ,

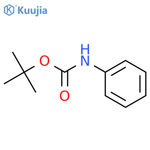

Cas no 95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate)

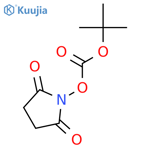

95034-05-2 structure

Produktname:tert-butyl N-(2-amino-2-methyl-propyl)carbamate

CAS-Nr.:95034-05-2

MF:C9H20N2O2

MW:188.267302513123

MDL:MFCD11040212

CID:1985683

PubChem ID:17909918

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Tert-butyl N-(2-amino-2-methylpropyl)carbamate

- AG-H-91685

- AGN-PC-01MXO1

- PubChem23422

- 1-tert-Butyloxycarbonylamino-2-methyl-2-propylamine

- 1,2-diamino-N-(tert-butyloxycarbonyl)-1,1'-dimethylethane

- tert-butyl (2-amino-2-methylpropyl)carbamate

- AC1Q1NMO

- H-Dadme-Boc

- CTK5H7318

- (2-amino-2-methyl-propyl)-carbamic acid tert-butyl ester

- tert-butyl (2-amino-2-methyl-1-propyl)carbamate

- (2-amino-2-methylpropyl)carbamic acid tert-butyl ester

- 1-N-Boc-2-methylpropane-1,2-diamine

- 1,1-Dimethylethyl N-(2-amino-2-methylpropyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

- 1-((tert-Butoxycarbonyl)amino)-2-methyl-2-aminopropane

- 1-tert-Butoxycarbonylamino-2-methyl-2-propanamine

- N-(2-Amino-2-methylpropyl)-N-(tert-butoxycarbonyl)amine

- N-(2-Amino-2-methylpropyl)carbamate tert-butyl ester

- N-(2-Amino-2-methylpropyl)carbamic acid tert-butyl ester

- N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine

- tert-butyl N-(2-amino-2-methyl-propyl)carbamate

- 95034-05-2

- DTXSID60591565

- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester

- BS-13868

- SB40187

- N1-Boc-2-methyl-1,2-propanediamine

- t-butyl (2-amino-2-methyl-1-propyl)carbamate

- n-(2-amino-2-methylpropyl)(tert-butoxy)carboxamide

- tert-Butyl (2-Amino-2-methylpropyl)-carbamate

- Z1083217742

- VDA03405

- DB-080166

- SY186730

- tert-Butyl(2-amino-2-methylpropyl)carbamate

- AKOS006283671

- tert-butyl 2-amino-2-methylpropylcarbamate

- MFCD11040212

- EN300-68883

- KCBBEHBEAPOBSC-UHFFFAOYSA-N

- SCHEMBL854272

-

- MDL: MFCD11040212

- Inchi: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)

- InChI-Schlüssel: KCBBEHBEAPOBSC-UHFFFAOYSA-N

- Lächelt: O=C(NCC(C)(C)N)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 188.152477885g/mol

- Monoisotopenmasse: 188.152477885g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 5

- Komplexität: 183

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.6

- Topologische Polaroberfläche: 64.4Ų

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C(BD248560)

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68883-10.0g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 10.0g |

$691.0 | 2025-03-21 | |

| Enamine | EN300-68883-0.25g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 0.25g |

$40.0 | 2025-03-21 | |

| abcr | AB523650-1g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 1g |

€189.60 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1055-25g |

(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |

95034-05-2 | 97% | 25g |

¥13902.86 | 2025-01-21 | |

| abcr | AB523650-5 g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 5g |

€501.60 | 2023-07-10 | |

| abcr | AB523650-1 g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 1g |

€184.90 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1122366-5g |

(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |

95034-05-2 | 95% | 5g |

$665 | 2024-07-28 | |

| Enamine | EN300-68883-5.0g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 5.0g |

$351.0 | 2025-03-21 | |

| abcr | AB523650-100 mg |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 100MG |

€99.10 | 2023-07-10 | |

| eNovation Chemicals LLC | D655899-1G |

tert-butyl N-(2-amino-2-methyl-propyl)carbamate |

95034-05-2 | 97% | 1g |

$105 | 2024-07-21 |

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 18 h, rt

Referenz

- Preparation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as TGF-β signal transduction inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referenz

- Preparation of riluzole prodrugs and pharmacokinetic and pharmacological profiles thereof, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referenz

- Preparation of riluzole prodrugs and pharmacokinetic profile and pharmacological use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Chloroform ; 0 °C; 0 °C → rt; 12 h, rt

Referenz

- Helical complexes containing diamide-bridged benzene-o-dithiolato/catecholato ligands, Chemistry - A European Journal, 2007, 13(8), 2344-2357

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; cooled; 12 h, 0 °C

Referenz

- Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilization of Z/E-rotamers, Organic & Biomolecular Chemistry, 2021, 19(29), 6534-6545

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Ethanol ; overnight, reflux

Referenz

- Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates, Synthesis, 2002, (15), 2195-2202

Synthetic Routes 8

Reaktionsbedingungen

1.1 Solvents: Ethanol ; overnight, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

Referenz

- Preparation of indole derivatives useful as PPAR activators, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; -55 °C; < -40 °C; 2 h, -50 - -40 °C; 2.5 h, -40 °C → rt; 1 h, rt

Referenz

- Preparation of oxopyridazinyl derivatives with inhibitory activity against beta-adrenergic receptors and phosphodiesterase, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 0 °C; 2.5 h, rt

Referenz

- Influence of achiral units with gem-dimethyl substituents on the helical character of aliphatic oligourea foldamers, Chemical Communications (Cambridge, 2013, 49(67), 7415-7417

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Ethanol ; overnight, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referenz

- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Isopropanol , Water ; 3 - 5 h, 0 - 10 °C

Referenz

- An advantageous process for preparing anagliptin and its novel crystalline form-H, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referenz

- Preparation of benzothiazole-containing prodrugs of riluzole and their use in mono- and combination therapy of diseases, United States, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 30 min, rt; 4 h, rt → 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referenz

- Synthesis method of alogliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 d, rt

Referenz

- Preparation of substituted oxopiperazine derivatives and analogs for use in the treatment of calcium channels- and sodium channels-mediated diseases such as pain and epilepsy, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Solvents: Dichloromethane

1.2 Reagents: Water Solvents: Diethyl ether

1.2 Reagents: Water Solvents: Diethyl ether

Referenz

- Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonates, Organic Preparations and Procedures International, 1998, 30(3), 339-348

Synthetic Routes 17

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 6 h, rt; 18 h, rt

Referenz

- Macrocyclic design strategies for small, stable parallel β-sheet scaffolds, Journal of the American Chemical Society, 2009, 131(23), 7970-7972

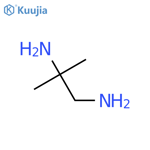

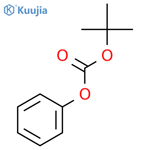

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Raw materials

- Tert-Butyl phenyl carbonate

- Di-tert-butyl dicarbonate

- tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate

- 2-methylpropane-1,2-diamine

- N-(tert-Butoxycarbonyl)aniline

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preparation Products

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Verwandte Literatur

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate) Verwandte Produkte

- 2227697-69-8((3R)-3-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxypropanoic acid)

- 2227842-50-2(rac-(3R,4S)-4-(4-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid)

- 1356543-58-2(ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate)

- 1490183-04-4(4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine)

- 2261047-35-0(2-Acetamido-2-[4-(hydroxymethyl)phenyl]acetic acid)

- 2309774-75-0(1-{1-(4-methoxybenzenesulfonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole)

- 1546698-82-1(5-AZIDOPYRIDINE-2-CARBONITRILE)

- 263410-13-5(tert-butyl N-[2-(2-cyanophenoxy)ethyl]-N-methylcarbamate)

- 67242-75-5((Z)-1-Chloro-2-nonene)

- 2877664-21-4(N-[(4-fluoro-1-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperidin-4-yl)methyl]acetamide)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:95034-05-2)(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:95034-05-2)tert-butyl N-(2-amino-2-methyl-propyl)carbamate

Reinheit:99%/99%

Menge:5g/25g

Preis ($):281.0/984.0